molecular formula C7H4ClNO3S B2860297 1,3-benzoxazole-5-sulfonyl chloride CAS No. 1427173-25-8

1,3-benzoxazole-5-sulfonyl chloride

Cat. No.: B2860297
CAS No.: 1427173-25-8
M. Wt: 217.62
InChI Key: LXDQKPFOXIGKSW-UHFFFAOYSA-N
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Description

1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO4S and a molecular weight of 233.63 g/mol . It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Mechanism of Action

Target of Action

5-Benzoxazolesulfonyl chloride, a derivative of benzoxazole, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that 5-Benzoxazolesulfonyl chloride may interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

Benzoxazole derivatives are known to exhibit a favourable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . This suggests that 5-Benzoxazolesulfonyl chloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

Given the wide range of biological activities exhibited by benzoxazole derivatives, it is likely that 5-benzoxazolesulfonyl chloride may also have significant effects at the molecular and cellular levels .

Action Environment

It is known that the synthesis of benzoxazole derivatives can be influenced by various reaction conditions and catalysts . This suggests that environmental factors could potentially influence the action and efficacy of 5-Benzoxazolesulfonyl chloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-benzoxazole-5-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with benzoyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures . Another method involves the use of sulfonyl chlorides in the presence of a base to introduce the sulfonyl chloride group onto the benzoxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. The reaction conditions are optimized to ensure high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-benzoxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-benzoxazole-5-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

1,3-benzoxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDQKPFOXIGKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427173-25-8
Record name 1,3-benzoxazole-5-sulfonyl chloride
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